molecular formula C20H21NO4 B1236079 Indanocine

Indanocine

货号: B1236079
分子量: 339.4 g/mol
InChI 键: KJTPWUVVLPCPJD-VGOFMYFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indanocine, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which indanocine destabilizes microtubules in multidrug-resistant (MDR) cancer cells?

this compound binds to the colchicine site at the αβ-tubulin heterodimer interface, disrupting microtubule dynamics by depolymerizing tubulin. Its dimethylphenol and dimethoxyaniline groups form hydrogen bonds and van der Waals interactions with residues in the β-tubulin binding pocket (e.g., Cys-239, Lys-252) and α-tubulin's T5 loop (e.g., Ser-178, Thr-179). This destabilizes the microtubule lattice, leading to apoptotic cell death .

Q. Which computational methodologies are commonly used to study this compound-tubulin interactions?

Key methods include:

  • Homology modeling (MODELLER9v18) to construct 3D structures of tubulin isotypes .
  • Molecular docking (AutoDock4.2) to predict binding poses and affinity .
  • Molecular dynamics (MD) simulations (AMBER12) to assess conformational stability over time .
  • MM-GBSA binding free energy calculations to quantify interactions, excluding entropic contributions for relative comparisons .

Q. How do residue variations in β-tubulin isotypes influence this compound binding?

βI-tubulin exhibits low binding affinity due to substitutions like Val236-Ile and Cys239-Ser, which reduce hydrophobic and hydrogen-bonding interactions. In contrast, βVI-tubulin retains favorable residues (e.g., Lys-350, Thr-351), enabling stronger binding . Sequence alignment and MD simulations highlight these residue-specific effects .

Advanced Research Questions

Q. How can discrepancies between molecular docking and MD simulation results be resolved when analyzing this compound binding?

Docking may predict initial poses, but MD simulations reveal dynamic stability. For example, this compound is expelled from αβI-tubulin during MD due to conformational changes in the T7 loop, despite favorable docking scores. Resolving contradictions requires:

  • Cluster analysis of MD trajectories (e.g., using VMD/PyMOL) .
  • Binding free energy validation (MM-GBSA) to compare thermodynamic stability .
  • Electrostatic potential mapping to assess complementarity between ligand and binding pocket .

Q. What experimental parameters are critical for validating homology models of tubulin isotypes?

Ensure model reliability via:

  • Stereochemical checks (PROCHECK, Verify-3D) .
  • Energy minimization (AMBER12 steepest descent/conjugate gradient) to refine structures .
  • Sequence similarity thresholds (e.g., >88% for βI-tubulin vs. bovine templates) .
  • Exclusion of C-terminal tails , which do not directly affect binding .

Q. How does the omission of entropy calculations impact MM-GBSA binding free energy estimates for this compound?

Entropy contributions are computationally intensive and often excluded. However, for relative comparisons between isotypes (e.g., αβVI vs. αβI), the error cancels out, allowing trend analysis. Absolute binding affinities may require corrections, but trends remain valid for mechanistic insights .

Q. Data Analysis & Interpretation

Q. How can researchers address contradictory binding affinity trends across tubulin isotypes?

IsotypeΔEbind (kcal/mol)Key Residues
αβVI-50.70Lys-350, Thr-351
αβI-41.39Val236-Ile, Cys239-Ser
Source:
Contradictions arise from isotype-specific structural dynamics. Use:
  • Hydrogen bond occupancy analysis (e.g., βIII-tubulin’s Leu-246 vs. βI’s Cys-239) .
  • Electrostatic potential surfaces to identify charge complementarity .

Q. What structural determinants explain this compound’s preference for αβVI-tubulin over αβI?

  • H7 helix flexibility : βVI’s rigid H7 accommodates this compound, while βI’s flexible H7 expels it .
  • T5/T7 loop movements : Backward shifts in βVI’s T7 loop create a larger binding cavity .
  • Van der Waals dominance : Contributes ~70% of ΔEbind in high-affinity isotypes .

Q. Methodological Considerations

Q. What software tools are recommended for visualizing this compound-tubulin interactions?

  • VMD : For MD trajectory analysis and movie generation .
  • PyMOL : Electrostatic surface mapping and hydrogen bond visualization .
  • AutoDockTools4 : Cluster analysis of docking poses .

Q. How should researchers design MD simulations to capture this compound expulsion from low-affinity isotypes?

  • Simulation length : ≥20 ns to observe conformational changes (e.g., αβI expulsion at 15 ns) .
  • Solvent models : Use GB/SA (Tsui parameters) for implicit solvent effects .
  • Trajectory sampling : Analyze frames every 2 ps for hydrogen bond stability .

属性

分子式

C20H21NO4

分子量

339.4 g/mol

IUPAC 名称

(2E)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+

InChI 键

KJTPWUVVLPCPJD-VGOFMYFVSA-N

手性 SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C(=C3C2=O)N)OC)OC

规范 SMILES

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC

同义词

indanocine
indanosine
NSC 698666

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。